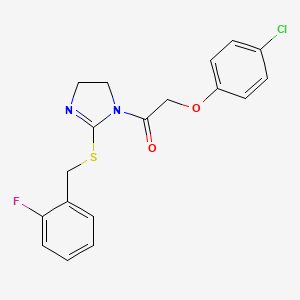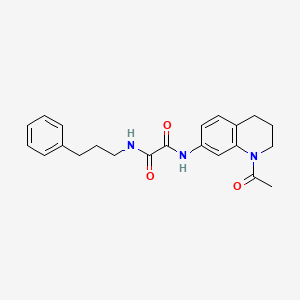![molecular formula C17H18N2O B2886580 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline CAS No. 423150-86-1](/img/structure/B2886580.png)
4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a butan-2-yl group at the 5-position of the benzoxazole ring and an aniline group at the 4-position
作用机制
Target of Action
It’s known that benzoxazole derivatives have been used in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s known that benzoxazole derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that benzoxazole derivatives can participate in various chemical reactions such as suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. For instance, the reaction between 2-aminophenol and butan-2-one in the presence of an acid catalyst can yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline: Characterized by the presence of a butan-2-yl group and an aniline group.
Benzoxazole: The parent compound without any substituents.
2-Aminobenzoxazole: Contains an amino group at the 2-position.
5-Substituted Benzoxazoles: Various derivatives with different substituents at the 5-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group and aniline moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWNYDODKXTURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)
![2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE](/img/structure/B2886498.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2886499.png)




![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)


![N-(3,4-DIFLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2886513.png)



